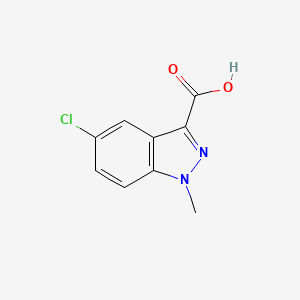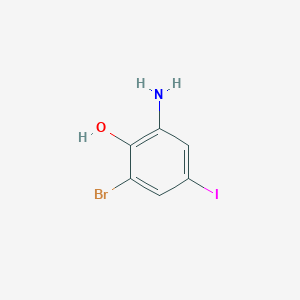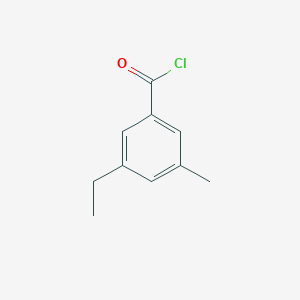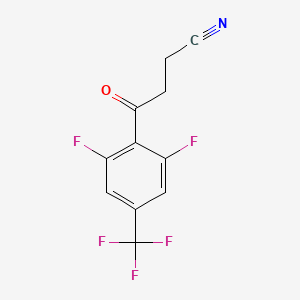
5-Chloro-2-fluoro-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7ClFNO2S It is a derivative of benzenesulfonamide, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 5-chloro-2-fluoro-4-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The final product is purified through recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and various substituted amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Sulfides and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification of biological activity, making it a candidate for the synthesis of antimicrobial and anticancer agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is primarily based on its ability to interact with biological targets through its sulfonamide group. This interaction can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
- 5-Chloro-2-fluorobenzenesulfonamide
- 4-Fluoro-2-methylbenzenesulfonamide
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Comparison: 5-Chloro-2-fluoro-4-methylbenzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Propiedades
Fórmula molecular |
C7H7ClFNO2S |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Clave InChI |
YWRFGGJDYHYGNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)



![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)




